1-フェニル-1H-イミダゾール-2-チオール

説明

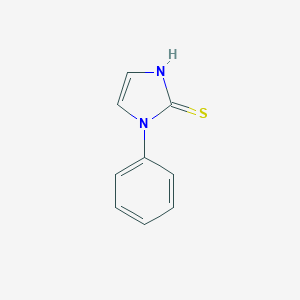

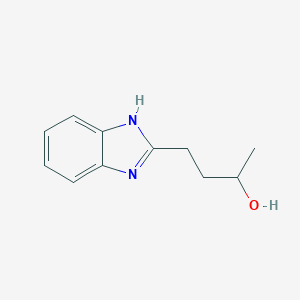

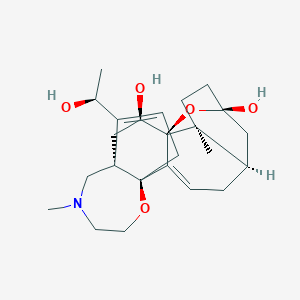

The compound 1-phenyl-1H-imidazole-2-thiol is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The phenyl group attached to the first position of the imidazole ring and the thiol group at the second position make it a compound of interest due to its potential biological activity and its utility in various chemical reactions.

Synthesis Analysis

The synthesis of derivatives related to 1-phenyl-1H-imidazole-2-thiol involves various methods. For instance, the synthesis of 1-phenyl-1H-tetrazole-5-thiol derivatives is achieved by reacting phenylisothiocyanate with NaN3 in water, followed by alkylation reactions to produce a range of derivatives with high yields . Another method involves a four-component reaction of 2-aminobenzimidazole, aromatic aldehyde, and trimethylsilanecarbonitrile (TMSCN) in the presence of thiamine hydrochloride (VB1) to synthesize (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives .

Molecular Structure Analysis

The molecular structure of 1-phenyl-1H-imidazole-2-thiol derivatives has been characterized using various spectroscopic techniques. For example, organotin(IV) derivatives of 1-phenyl-1H-tetrazole-5-thiol have been characterized by IR, 1H, 13C, and 119Sn NMR spectroscopy, and their molecular structures have been investigated using X-ray diffractometry . Similarly, the crystal structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one has been determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

1-Phenyl-1H-imidazole-2-thiol and its derivatives participate in various chemical reactions. For instance, 1-(2-Thienylalkyl)imidazole-2(3H)-thiones are competitive inhibitors of dopamine beta-hydroxylase (DBH), and their structure-activity relationships have been explored . The formal hydroamination of styrenes with 1-phenyl-1H-tetrazole-5-thiol involves a Markovnikov-selective process in the presence of Ga(OTf)3, leading to the formation of tetrazolothione moieties . Additionally, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-phenyl-1H-imidazole-2-thiol derivatives are diverse. The compounds synthesized from 1-phenyl-1H-tetrazole-5-thiol have been characterized by their melting points, crystal shapes, and colors, and their biological activities have been evaluated against bacteria such as E. coli and Staphylococcus aureus . The fluorescent properties of some complexes based on 1-phenyl-1H-tetrazole-5-thiol have been investigated in the solid state, revealing potential applications in materials science . The thermal stability and fluorescence of supramolecular complexes with α-thiophene carboxylate have also been researched .

科学的研究の応用

医薬品開発

1-フェニル-1H-イミダゾール-2-チオールは、新規医薬品の開発において重要な役割を果たします。 その構造モチーフは、抗がん剤、抗炎症剤、抗菌剤、抗ウイルス剤など、幅広い生物活性を持つ化合物に見られます . 特にチオール基は、酵素阻害剤において重要な官能基となり、標的療法開発の可能性を秘めています。

農薬合成

この化合物は、農薬の合成においても重要です。 そのイミダゾール環は、選択的植物生長調整剤、殺菌剤、除草剤、およびその他の治療薬に見られます . イミダゾール環の汎用性により、害虫や病気から作物を保護し、環境への影響を最小限に抑える化合物の開発が可能です。

触媒

触媒分野では、1-フェニル-1H-イミダゾール-2-チオール誘導体は、遷移金属触媒の配位子として機能することができます . これらの触媒は、工業プロセスに重要な反応など、さまざまな化学反応に使用されます。チオール基は金属に結合することができ、触媒活性に不可欠な錯体の形成を促進します。

機能性材料

イミダゾール誘導体は、機能性材料の製造に使用されます . これらの材料は、電子機器、フォトニクス、センサーのコンポーネントとして応用されています。イミダゾール環の電子特性により、特定の導電性または光反応性特性を必要とする高度な材料に適しています。

グリーンケミストリー

1-フェニル-1H-イミダゾール-2-チオールは、グリーンケミストリーの応用において関連性があります。 その誘導体は、イオン液体およびN-ヘテロ環状カルベン(NHC)として使用できます . これらの物質は、低毒性で環境に優しいことから、持続可能な化学プロセスでの使用に適しています。

合成化学

この化合物は、特に複素環化合物の合成において、合成化学における重要な構成要素です . さまざまな化学反応を起こす能力は、複雑な分子の構築のための汎用性の高い試薬となっています。これは、研究または産業用途のために、特定の特性を持つ分子の設計において特に重要です。

Safety and Hazards

作用機序

Target of Action

1-Phenyl-1H-imidazole-2-thiol is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to interact with a variety of targets, including enzymes, receptors, and cellular structures . .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some imidazole derivatives have been found to inhibit enzyme activity, while others may interact with receptors to modulate cellular signaling .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways, often leading to changes in cellular function . For example, some imidazole derivatives have been found to inhibit enzyme activity, which can affect a variety of biochemical pathways .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

特性

IUPAC Name |

3-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-7H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEUGLRMYAXWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375139 | |

| Record name | 1-phenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17452-09-4 | |

| Record name | 1,3-Dihydro-1-phenyl-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 513730 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17452-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-imidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)

![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)